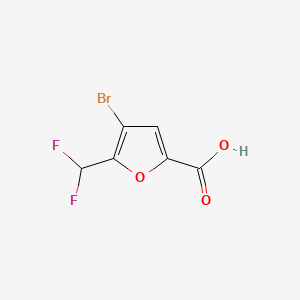![molecular formula C19H21N5O9 B13451189 [(2R,3S,4R,5R,6E)-3,4-diacetyloxy-5-azido-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate](/img/structure/B13451189.png)
[(2R,3S,4R,5R,6E)-3,4-diacetyloxy-5-azido-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3S,4R,5R,6E)-3,4-diacetyloxy-5-azido-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate is a complex organic compound with a unique structure that includes azido, acetyloxy, and phenylcarbamoyloxyimino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R,6E)-3,4-diacetyloxy-5-azido-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate typically involves multiple steps, including the protection of hydroxyl groups, azidation, and acylation. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
[(2R,3S,4R,5R,6E)-3,4-diacetyloxy-5-azido-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine.
Substitution: The acetyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group can yield nitro derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
[(2R,3S,4R,5R,6E)-3,4-diacetyloxy-5-azido-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its azido group, which can participate in click chemistry.
Medicine: Explored for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [(2R,3S,4R,5R,6E)-3,4-diacetyloxy-5-azido-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The azido group can participate in bioorthogonal reactions, allowing for the selective labeling and modification of biomolecules. The acetyloxy groups can be hydrolyzed to release active compounds that interact with cellular targets.
Comparación Con Compuestos Similares
[(2R,3S,4R,5R,6E)-3,4-diacetyloxy-5-azido-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate can be compared with similar compounds such as:
[(2R,3R,4R,5R,6S)-3,4,6-tris(acetyloxy)-5-acetamidooxan-2-yl]methyl acetate: Similar in structure but with an acetamido group instead of an azido group.
Iridoid monoterpenoids: Share some structural features but differ in their biological activities and applications.
Propiedades
Fórmula molecular |
C19H21N5O9 |
|---|---|
Peso molecular |
463.4 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R,6E)-3,4-diacetyloxy-5-azido-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H21N5O9/c1-10(25)29-9-14-16(30-11(2)26)17(31-12(3)27)15(22-24-20)18(32-14)23-33-19(28)21-13-7-5-4-6-8-13/h4-8,14-17H,9H2,1-3H3,(H,21,28)/b23-18+/t14-,15-,16-,17-/m1/s1 |
Clave InChI |
GLJBDDJEYOOSQF-LQQNAMLVSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](/C(=N\OC(=O)NC2=CC=CC=C2)/O1)N=[N+]=[N-])OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(=NOC(=O)NC2=CC=CC=C2)O1)N=[N+]=[N-])OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Amino-2-{6,6-difluorobicyclo[3.1.0]hexan-3-yl}acetic acid hydrochloride](/img/structure/B13451139.png)
![1-(6-butyl-7H-cyclopenta[f][1,3]benzodioxol-7-yl)-4-methylpiperazine;dihydrochloride](/img/structure/B13451145.png)
![Lithium(1+) 2-{[(3-aminopropyl)carbamoyl]amino}acetate](/img/structure/B13451152.png)



![6-[[6-[[6-[(6-Aminohexyl)amino]-1,6-dioxohexyl]amino]hexyl]amino]-6-oxo-hexanoic Acid](/img/structure/B13451170.png)


![Benzyl 3-[(2-hydroxyethyl)amino]azetidine-1-carboxylate hydrochloride](/img/structure/B13451190.png)
